Cas no 2137608-72-9 (6-amino-N-(2-methoxyethyl)-2-azabicyclo[2.2.1]heptane-2-carboxamide)
6-amino-N-(2-methoxyethyl)-2-azabicyclo[2.2.1]heptane-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- EN300-765165
- 2137608-72-9
- 6-amino-N-(2-methoxyethyl)-2-azabicyclo[2.2.1]heptane-2-carboxamide
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- Inchi: 1S/C10H19N3O2/c1-15-3-2-12-10(14)13-6-7-4-8(11)9(13)5-7/h7-9H,2-6,11H2,1H3,(H,12,14)
- InChI Key: MYGCCKSSALUDOC-UHFFFAOYSA-N
- SMILES: O=C(NCCOC)N1CC2CC(C1C2)N
Computed Properties
- Exact Mass: 213.147726857g/mol
- Monoisotopic Mass: 213.147726857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 67.6Ų
6-amino-N-(2-methoxyethyl)-2-azabicyclo[2.2.1]heptane-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-765165-0.05g |
6-amino-N-(2-methoxyethyl)-2-azabicyclo[2.2.1]heptane-2-carboxamide |
2137608-72-9 | 95% | 0.05g |
$1068.0 | 2024-05-22 | |
| Enamine | EN300-765165-0.1g |
6-amino-N-(2-methoxyethyl)-2-azabicyclo[2.2.1]heptane-2-carboxamide |
2137608-72-9 | 95% | 0.1g |
$1119.0 | 2024-05-22 | |
| Enamine | EN300-765165-0.25g |
6-amino-N-(2-methoxyethyl)-2-azabicyclo[2.2.1]heptane-2-carboxamide |
2137608-72-9 | 95% | 0.25g |
$1170.0 | 2024-05-22 | |
| Enamine | EN300-765165-0.5g |
6-amino-N-(2-methoxyethyl)-2-azabicyclo[2.2.1]heptane-2-carboxamide |
2137608-72-9 | 95% | 0.5g |
$1221.0 | 2024-05-22 | |
| Enamine | EN300-765165-1.0g |
6-amino-N-(2-methoxyethyl)-2-azabicyclo[2.2.1]heptane-2-carboxamide |
2137608-72-9 | 95% | 1.0g |
$1272.0 | 2024-05-22 | |
| Enamine | EN300-765165-2.5g |
6-amino-N-(2-methoxyethyl)-2-azabicyclo[2.2.1]heptane-2-carboxamide |
2137608-72-9 | 95% | 2.5g |
$2492.0 | 2024-05-22 | |
| Enamine | EN300-765165-5.0g |
6-amino-N-(2-methoxyethyl)-2-azabicyclo[2.2.1]heptane-2-carboxamide |
2137608-72-9 | 95% | 5.0g |
$3687.0 | 2024-05-22 | |
| Enamine | EN300-765165-10.0g |
6-amino-N-(2-methoxyethyl)-2-azabicyclo[2.2.1]heptane-2-carboxamide |
2137608-72-9 | 95% | 10.0g |
$5467.0 | 2024-05-22 |
6-amino-N-(2-methoxyethyl)-2-azabicyclo[2.2.1]heptane-2-carboxamide Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 6-amino-N-(2-methoxyethyl)-2-azabicyclo[2.2.1]heptane-2-carboxamide
Comprehensive Overview of 6-amino-N-(2-methoxyethyl)-2-azabicyclo[2.2.1]heptane-2-carboxamide (CAS No. 2137608-72-9)
The compound 6-amino-N-(2-methoxyethyl)-2-azabicyclo[2.2.1]heptane-2-carboxamide (CAS No. 2137608-72-9) is a structurally unique bicyclic amide derivative that has garnered significant attention in pharmaceutical and chemical research. Its azabicyclo[2.2.1]heptane core, combined with a methoxyethyl side chain, makes it a promising candidate for drug discovery, particularly in the fields of neurology and metabolic disorders. Researchers are increasingly exploring its potential as a bioactive scaffold due to its ability to interact with various biological targets.
In recent years, the demand for novel small molecule therapeutics has surged, driven by advancements in precision medicine and personalized healthcare. 6-amino-N-(2-methoxyethyl)-2-azabicyclo[2.2.1]heptane-2-carboxamide aligns with this trend, as its rigid bicyclic structure offers enhanced binding affinity and selectivity. This compound is often discussed in the context of GPCR modulation and enzyme inhibition, which are hot topics in drug development forums and academic publications.
From a synthetic chemistry perspective, the preparation of 6-amino-N-(2-methoxyethyl)-2-azabicyclo[2.2.1]heptane-2-carboxamide involves multi-step organic transformations, including amide coupling and ring-closing reactions. Its CAS No. 2137608-72-9 serves as a critical identifier for researchers sourcing high-purity samples for preclinical studies. The compound's solubility and stability profiles are also frequently analyzed, as these properties are essential for formulation development.
The rise of AI-driven drug discovery has further amplified interest in compounds like 6-amino-N-(2-methoxyethyl)-2-azabicyclo[2.2.1]heptane-2-carboxamide. Machine learning models often highlight its molecular descriptors, such as logP and hydrogen bond acceptors, to predict its pharmacokinetic behavior. These insights are invaluable for optimizing lead compounds in early-stage research.
Another area of growing relevance is the compound's potential role in addressing neurodegenerative diseases. With global attention on conditions like Alzheimer's and Parkinson's, the azabicyclo[2.2.1]heptane moiety is being investigated for its ability to cross the blood-brain barrier. This aligns with frequent search queries such as "new treatments for cognitive decline" and "BBB-penetrating molecules."
In summary, 6-amino-N-(2-methoxyethyl)-2-azabicyclo[2.2.1]heptane-2-carboxamide (CAS No. 2137608-72-9) represents a versatile and scientifically intriguing compound. Its applications span from medicinal chemistry to computational biology, making it a subject of ongoing exploration in both academic and industrial settings. As research progresses, this molecule may unlock new therapeutic avenues, solidifying its place in modern drug development pipelines.
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